molecular formula C11H14N4 B13623538 4-Methyl-1-(2-(pyridin-2-yl)ethyl)-1h-pyrazol-3-amine

4-Methyl-1-(2-(pyridin-2-yl)ethyl)-1h-pyrazol-3-amine

Cat. No.: B13623538
M. Wt: 202.26 g/mol
InChI Key: SCHVAGQKDDXZGD-UHFFFAOYSA-N
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Description

4-Methyl-1-(2-(pyridin-2-yl)ethyl)-1h-pyrazol-3-amine is a heterocyclic compound that features a pyrazole ring substituted with a methyl group and a pyridine ring attached via an ethyl linker

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-1-(2-(pyridin-2-yl)ethyl)-1h-pyrazol-3-amine typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclization of hydrazine derivatives with 1,3-diketones under acidic or basic conditions.

    Substitution Reactions: The methyl group can be introduced via alkylation reactions using methyl halides in the presence of a base.

    Attachment of the Pyridine Ring: The pyridine ring can be attached through a nucleophilic substitution reaction, where the ethyl linker is introduced using ethyl halides.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-1-(2-(pyridin-2-yl)ethyl)-1h-pyrazol-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at the pyrazole and pyridine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-Methyl-1-(2-(pyridin-2-yl)ethyl)-1h-pyrazol-3-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.

    Medicine: Explored for its potential pharmacological activities, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of 4-Methyl-1-(2-(pyridin-2-yl)ethyl)-1h-pyrazol-3-amine involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes, receptors, and nucleic acids.

    Pathways Involved: The compound may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-1-(2-(pyridin-2-yl)ethyl)-1h-pyrazole
  • 1-(2-(Pyridin-2-yl)ethyl)-1h-pyrazol-3-amine
  • 4-Methyl-1-(2-(pyridin-3-yl)ethyl)-1h-pyrazol-3-amine

Uniqueness

4-Methyl-1-(2-(pyridin-2-yl)ethyl)-1h-pyrazol-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyrazole and pyridine ring makes it a versatile scaffold for drug development and material science applications.

Properties

Molecular Formula

C11H14N4

Molecular Weight

202.26 g/mol

IUPAC Name

4-methyl-1-(2-pyridin-2-ylethyl)pyrazol-3-amine

InChI

InChI=1S/C11H14N4/c1-9-8-15(14-11(9)12)7-5-10-4-2-3-6-13-10/h2-4,6,8H,5,7H2,1H3,(H2,12,14)

InChI Key

SCHVAGQKDDXZGD-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(N=C1N)CCC2=CC=CC=N2

Origin of Product

United States

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